molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-15-2

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1441160
CAS RN: 1219972-15-2
M. Wt: 399.55 g/mol
InChI Key: IPYVDIOXAVRLFA-UHFFFAOYSA-N
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Description

4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, also known as 4-DBPEHCl, is a synthetic compound commonly used in scientific research. It is an analog of piperidine, a cyclic secondary amine found in many plants and animals. 4-DBPEHCl is widely utilized in laboratory experiments due to its unique properties, such as its low toxicity and high solubility.

Scientific Research Applications

Pharmacological Research

Piperidine derivatives: , including 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, are significant in pharmacology due to their presence in various pharmaceutical classes . They are often explored for their potential as therapeutic agents . The compound’s structure allows for the development of new medications through the modification of its piperidine moiety, which can lead to the discovery of novel drugs with enhanced efficacy and reduced side effects.

Material Science

In material science, this compound could be utilized in the synthesis of organic semiconductors or conducting polymers due to its potential to act as an electron-rich scaffold. The piperidine ring can be a part of the core structure in organic electronics, influencing the electronic properties of the material .

Agricultural Chemistry

The brominated phenoxy group in the compound’s structure suggests that it could be used in the development of agrochemicals , such as pesticides or herbicides . Its structural similarity to known agrochemicals could make it a candidate for creating compounds that target specific pests or weeds without harming crops .

Environmental Science

In environmental science, derivatives of this compound may be investigated for their ability to bind to environmental toxins or heavy metals , potentially leading to applications in remediation technologies . The compound’s ability to form stable complexes with other substances could be harnessed to remove contaminants from water or soil .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry, particularly in spectroscopic analysis methods like NMR, due to its unique structural features. It could help in the identification and quantification of similar compounds in complex mixtures .

Biochemistry

In biochemistry, the compound’s interaction with various enzymes and receptors could be studied. It might act as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanism of action of related bioactive compounds .

properties

IUPAC Name

4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYVDIOXAVRLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219972-15-2
Record name Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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